molecular formula C20H19NO B12986592 3,5-Di((E)-benzylidene)azepan-4-one

3,5-Di((E)-benzylidene)azepan-4-one

Cat. No.: B12986592
M. Wt: 289.4 g/mol
InChI Key: KYVMJWQXTAYHJZ-JIBZRZDWSA-N
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Description

3,5-Di((E)-benzylidene)azepan-4-one is a heterocyclic compound characterized by the presence of an azepane ring substituted with two benzylidene groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di((E)-benzylidene)azepan-4-one typically involves the condensation of azepan-4-one with benzaldehyde under basic conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes aldol condensation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Di((E)-benzylidene)azepan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.

    Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of 3,5-dibenzylazepan-4-one.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Di((E)-benzylidene)azepan-4-one is not well-defined, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibenzylazepan-4-one: Lacks the double bonds present in 3,5-Di((E)-benzylidene)azepan-4-one.

    3,5-Di((E)-benzylidene)piperidin-4-one: Contains a piperidine ring instead of an azepane ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an azepane ring, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

(3E,5E)-3,5-dibenzylideneazepan-4-one

InChI

InChI=1S/C20H19NO/c22-20-18(13-16-7-3-1-4-8-16)11-12-21-15-19(20)14-17-9-5-2-6-10-17/h1-10,13-14,21H,11-12,15H2/b18-13+,19-14+

InChI Key

KYVMJWQXTAYHJZ-JIBZRZDWSA-N

Isomeric SMILES

C\1CNC/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3

Canonical SMILES

C1CNCC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Origin of Product

United States

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